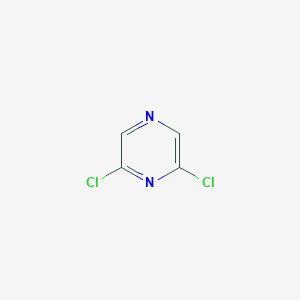

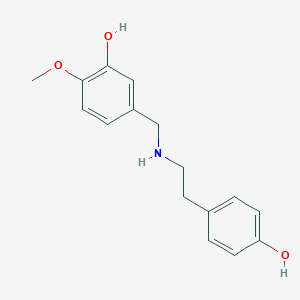

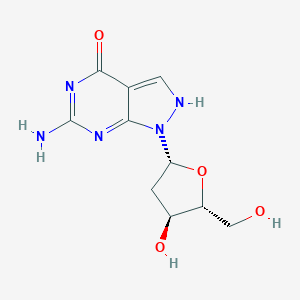

![molecular formula C8H5N3 B021080 Imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 106850-34-4](/img/structure/B21080.png)

Imidazo[1,2-a]pyridine-6-carbonitrile

概要

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including water-mediated hydroamination and silver-catalyzed aminooxygenation processes. These methods enable the formation of imidazo[1,2-a]pyridines without the need for deliberate catalyst addition, offering moderate to good yields under environmentally friendly conditions (Mohan, Rao, & Adimurthy, 2013).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is crucial for their stability and reactivity. The imidazo[1,2-a]pyridine skeleton serves as a versatile platform for generating stable N-heterocyclic carbenes, indicating the structural flexibility and potential for further functionalization of these compounds (Alcarazo et al., 2005).

科学的研究の応用

-

Pharmaceutical Field

- Imidazo[1,2-a]pyridine-6-carbonitrile is a key structure in drugs and biologically active compounds with properties such as anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal .

- The compound is synthesized via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene and various diamines in a mixture of water and ethanol .

- The new efficient domino protocol involves a sequence of N, N -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization as key steps .

-

Antituberculosis Agents

- Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

- A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

-

Materials Science

- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

- In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

-

Synthesis of New Heterocyclic Compounds

- Imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives are synthesized via a five-component cascade reaction .

- The new efficient domino protocol involves a sequence of N, N -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization as key steps .

- This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, the use of environmentally benign solvents and tolerance of a wide variety of functional groups .

-

Optoelectronic Devices and Sensors

-

Construction of Imidazo[1,2-a]pyridine Derivatives

-

Efficient Synthesis of New Heterocyclic Compounds

- An efficient synthesis of N-fused heterocyclic compounds including N ′- (1- (4-nitrophenyl)ethylidene)imidazo [1,2- a ]pyridine-6-carbohydrazide and N ′- (1- (4-nitrophenyl)ethylidene)pyrido [1,2- a ]pyrimidine-7-carbohydrazide derivatives is achieved via a five-component cascade reaction .

- This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, the use of environmentally benign solvents and tolerance of a wide variety of functional groups .

-

Material Science

-

Luminescent and Optoelectronic Devices

- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

- Many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

-

Construction of Imidazo[1,2-a]pyridine Derivatives

Safety And Hazards

Imidazo[1,2-a]pyridine-6-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and wear personal protective equipment .

特性

IUPAC Name |

imidazo[1,2-a]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJOKNYELSECDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377462 | |

| Record name | imidazo[1,2-a]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridine-6-carbonitrile | |

CAS RN |

106850-34-4 | |

| Record name | imidazo[1,2-a]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

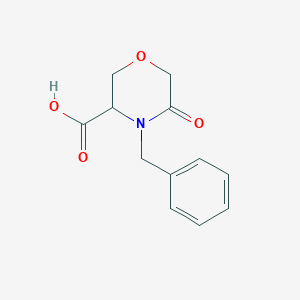

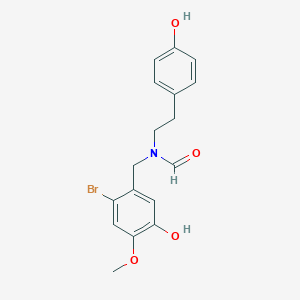

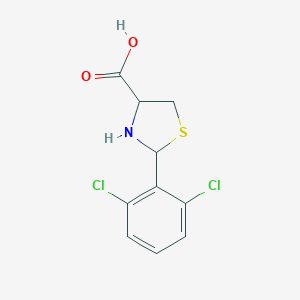

![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

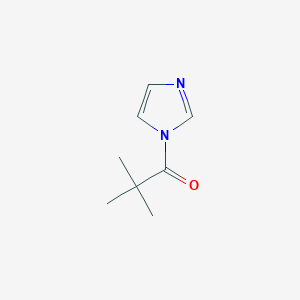

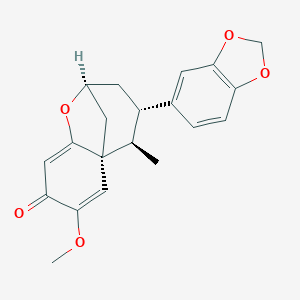

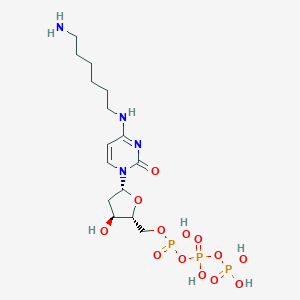

![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)

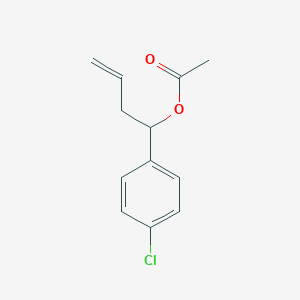

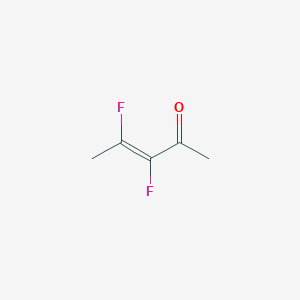

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)